Geshoidin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Geshoidin involves the extraction from the plant Rhamnus prinoides. The air-dried plant materials are ground to a powder and extracted ultrasonically using 60% ethanol at room temperature for 30 minutes. This process is repeated three times to produce the crude Rhamnus prinoides extracts .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Geshoidin undergoes various chemical reactions, including oxidation and reduction. The electrochemical behavior of this compound has been studied using cyclic voltammetry, revealing chemically irreversible single oxidation and reduction peaks .

Common Reagents and Conditions

The electrochemical studies were conducted using a glassy carbon electrode in mixtures of citric acid and di-sodium hydrogen orthophosphate aqueous buffer system over a wide pH range (pH 2-11) .

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of this compound, which vary depending on the pH and potential applied during the electrochemical process .

Scientific Research Applications

Geshoidin has several scientific research applications:

Mechanism of Action

The mechanism of action of Geshoidin involves its antioxidant properties, where it scavenges free radicals and reduces oxidative stress. The molecular targets include reactive oxygen species (ROS) and enzymes involved in inflammatory pathways, such as COX-2 .

Comparison with Similar Compounds

Similar Compounds

Hesperidin: A flavan-on glycoside found in citrus fruits, known for its beneficial effects on blood vessel disorders.

Flavonoid Glycosides: Similar glycosylated flavonoids that exhibit antioxidant and anti-inflammatory properties.

Uniqueness of Geshoidin

This compound is unique due to its specific presence in Rhamnus prinoides and its significant role in traditional Ethiopian beverages. Its distinct naphthalene glycoside structure also sets it apart from other similar compounds .

Properties

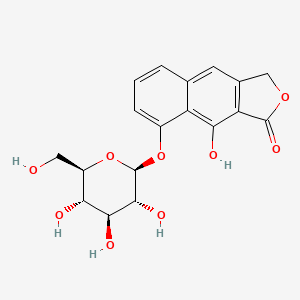

Molecular Formula |

C18H18O9 |

|---|---|

Molecular Weight |

378.3 g/mol |

IUPAC Name |

4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-benzo[f][2]benzofuran-3-one |

InChI |

InChI=1S/C18H18O9/c19-5-10-13(20)15(22)16(23)18(27-10)26-9-3-1-2-7-4-8-6-25-17(24)12(8)14(21)11(7)9/h1-4,10,13,15-16,18-23H,5-6H2/t10-,13-,15+,16-,18-/m1/s1 |

InChI Key |

SGQJDTLFQCDZGS-UQEKQVNISA-N |

Isomeric SMILES |

C1C2=C(C(=C3C(=C2)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O1 |

Canonical SMILES |

C1C2=C(C(=C3C(=C2)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14085866.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14085886.png)

![1-[(1R,2R)-2-aminocyclohexyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B14085891.png)

![3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B14085899.png)